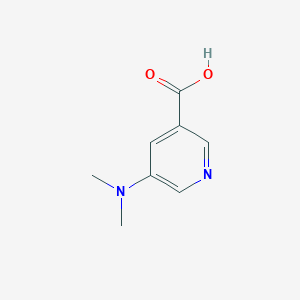
5-Acetyl-2-chloro-6-methylnicotinonitrile
概要
説明
5-Acetyl-2-chloro-6-methylnicotinonitrile is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol It is a derivative of nicotinonitrile, characterized by the presence of acetyl, chloro, and methyl groups attached to the pyridine ring
科学的研究の応用
5-Acetyl-2-chloro-6-methylnicotinonitrile has several scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-chloro-6-methylnicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methylpyridine and acetonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
化学反応の分析
Types of Reactions
5-Acetyl-2-chloro-6-methylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and products.
Condensation Reactions: The acetyl group can participate in condensation reactions with other compounds, forming new chemical bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
作用機序
The mechanism of action of 5-Acetyl-2-chloro-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 6-Chloro-2,4-dimethylnicotinonitrile
- 2-Amino-5-bromo-4-methylnicotinonitrile
- 2-Chloro-5-methylnicotinonitrile
Uniqueness
5-Acetyl-2-chloro-6-methylnicotinonitrile is unique due to the specific combination of functional groups attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
特性
IUPAC Name |
5-acetyl-2-chloro-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-8(6(2)13)3-7(4-11)9(10)12-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRSEFHIDZKEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363076 | |
| Record name | 5-acetyl-2-chloro-6-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121348-15-0 | |
| Record name | 5-acetyl-2-chloro-6-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3-Nitrophenyl)methylideneamino] furan-2-carboxylate](/img/structure/B1301364.png)
![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)
![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)



![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)
![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)
![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)

